Ethyl 3,5-dimethylphenylacetate
Overview
Description
Ethyl 3,5-dimethylphenylacetate is an organic compound with the chemical formula C12H16O2. It is a colorless or yellowish liquid with an aromatic odor. This compound is widely used in various industries and laboratories due to its versatility and effectiveness as a chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dimethylphenylacetate is typically synthesized through the esterification of 3,5-dimethylphenylacetic acid with ethanol. This reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the formation of the ester, which is subsequently isolated and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dimethylphenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: 3,5-dimethylphenylacetic acid.
Reduction: 3,5-dimethylphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dimethylphenylacetate has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethylphenylacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Ethyl 2-(3,5-dimethylphenyl)acetate
- 3,5-dimethylphenylacetic acid ethyl ester
- Benzeneacetic acid, 3,5-dimethyl-, ethyl ester
Comparison: Ethyl 3,5-dimethylphenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility in organic solvents and a more pronounced aromatic odor, making it particularly useful in the fragrance and flavor industries .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427367 | |
Record name | Ethyl 3,5-dimethylphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105337-18-6 | |
Record name | Ethyl 3,5-dimethylphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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